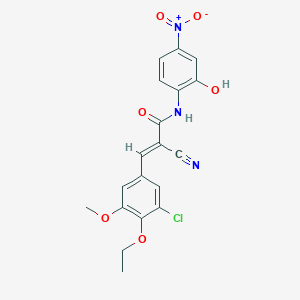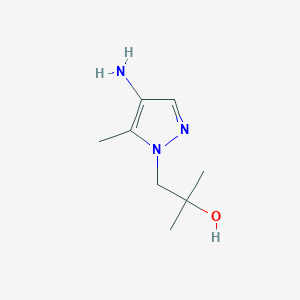
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic compound . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves the introduction of substituents at particular positions of the thiazole ring, which can greatly affect the biological outcomes . The replacement of the NH2 group with a substituted phenyl ring has been shown to significantly increase the antibacterial activity of synthesized thiazole derivatives .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .
Chemical Reactions Analysis
Thiazoles are known for their diverse biological activities, which are influenced by the substituents on the thiazole ring . The replacement of the NH2 group with a substituted phenyl ring led to a significant increase in the antibacterial activity of the synthesized thiazole derivatives .
Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Applications De Recherche Scientifique
Inhibition of Dihydroorotate Dehydrogenase
Isoxazole derivatives, including those structurally related to N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide, have shown promise in inhibiting mitochondrial dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for pyrimidine de novo synthesis, essential for immune cell functions. Notably, compounds such as A77-1726, among others, have been demonstrated to strongly inhibit DHODH, offering a potential pathway for immunosuppression and therapeutic application in conditions like rheumatoid arthritis (Knecht & Löffler, 1998).
Chemoselective Synthesis of Thiazoles
Efficient routes for synthesizing 2,4,5-trisubstituted thiazoles have been developed using chemoselective thionation-cyclization of functionalized enamides, mediated by Lawesson's reagent. These methodologies facilitate the introduction of various functional groups into the thiazole core, expanding the utility of thiazole derivatives in medicinal chemistry and drug development (Kumar, Parameshwarappa, & Ila, 2013).
Anticancer and Herbicidal Activities
Novel thiazole-5-carboxamide derivatives, including structural variants of the compound , have been synthesized and evaluated for their anticancer activity against various cell lines, with some showing significant efficacy. This suggests their potential as leads for the development of new anticancer agents (Cai et al., 2016). Additionally, isoxazolecarboxamides have demonstrated significant herbicidal activity against a range of weeds, highlighting their potential in agricultural applications (Hamper et al., 1995).
Mécanisme D'action
Target of Action
The compound, also known as N-(3-{2-[(2,4-difluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1,2-oxazole-5-carboxamide, is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been reported to show anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of thiazole derivatives, such as their solubility and aromaticity, may influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to induce various biological effects, such as cytotoxicity activity on human tumor cell lines .
Action Environment
Factors such as the physicochemical properties of the compound and the biological environment in which it acts may influence its action .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O2S/c20-12-4-5-15(14(21)9-12)24-19-25-16(10-28-19)11-2-1-3-13(8-11)23-18(26)17-6-7-22-27-17/h1-10H,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEDWLQDQDGUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NO2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2755652.png)
![(Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2755655.png)
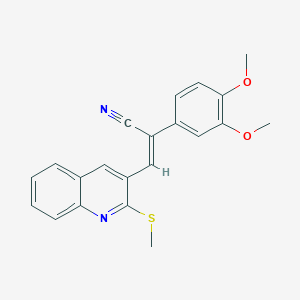
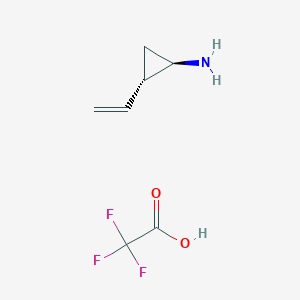
![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2755661.png)

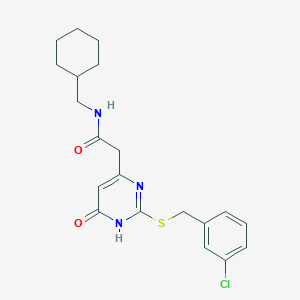
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B2755668.png)
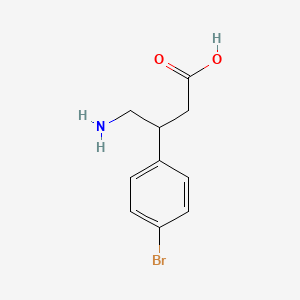
![2-(Furan-2-yl)-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755671.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2755672.png)
